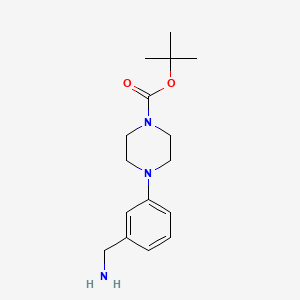

tert-Butyl 4-(3-(aminomethyl)phenyl)piperazine-1-carboxylate

描述

tert-Butyl 4-(3-(aminomethyl)phenyl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-(aminomethyl)phenyl substituent. This structure combines a rigid piperazine backbone with a flexible aminomethylphenyl moiety, making it a versatile intermediate in medicinal chemistry. The Boc group enhances solubility and stability during synthetic processes, while the aminomethyl group enables further functionalization, such as conjugation with pharmacophores or targeting moieties . It has been utilized in the synthesis of bicyclo[1.1.0]butane derivatives, which are explored for their unique reactivity in drug discovery .

属性

IUPAC Name |

tert-butyl 4-[3-(aminomethyl)phenyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-9-7-18(8-10-19)14-6-4-5-13(11-14)12-17/h4-6,11H,7-10,12,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJRJVRBLJRPAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609796 | |

| Record name | tert-Butyl 4-[3-(aminomethyl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889948-55-4 | |

| Record name | tert-Butyl 4-[3-(aminomethyl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reduction of Precursor Compounds

One common method for synthesizing tert-butyl 4-(3-(aminomethyl)phenyl)piperazine-1-carboxylate involves the reduction of tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate. This process typically utilizes palladium on carbon (Pd/C) as a catalyst under hydrogen atmosphere.

- Starting Material : tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate

- Catalyst : 10% Pd/C

- Solvent : Methanol

- Temperature : Room temperature

- Duration : Overnight

The yield from this method can be approximately 95%, producing a brown viscous liquid that can be used directly without further purification.

One-Pot Synthesis Method

An alternative approach involves a one-pot synthesis where tert-butyl 4-(3-cyanophenyl)piperazine-1-carboxylate is reacted with an aminomethyl derivative under hydrogenation conditions.

- Starting Material : tert-butyl 4-(3-cyanophenyl)piperazine-1-carboxylate

- Catalyst : Raney Nickel

- Reagents : Ammonia, tetrahydrofuran (THF), and methanol

- Temperature : Room temperature

- Duration : 4 hours

This method has been reported to yield the desired product in nearly quantitative amounts, showcasing its efficiency.

| Method | Starting Material | Yield | Reaction Time | Notes |

|---|---|---|---|---|

| Reduction | tert-butyl 4-(3-nitrophenyl)piperazine | ~95% | Overnight | Utilizes Pd/C catalyst |

| One-Pot Synthesis | tert-butyl 4-(3-cyanophenyl)piperazine | ~100% | 4 hours | Employs Raney Nickel and ammonia |

The preparation of this compound can be efficiently achieved through reduction of nitro derivatives or via one-pot synthesis from cyanophenyl precursors. Both methods provide high yields and are suitable for further applications in medicinal chemistry.

Continued exploration into optimizing these synthetic methods could lead to even higher yields and purities, as well as adaptations for industrial-scale production. Additionally, investigating alternative catalysts or solvents may enhance the environmental sustainability of these processes.

化学反应分析

Types of Reactions

Oxidation: tert-Butyl 4-(3-(aminomethyl)phenyl)piperazine-1-carboxylate can undergo oxidation reactions to form corresponding oxides.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: It can participate in substitution reactions where the tert-butyl group or the aminomethyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

科学研究应用

Pharmaceutical Development

Key Role in Drug Synthesis

- This compound is primarily used as an intermediate in the synthesis of several pharmaceutical agents, especially those targeting neurological disorders. Its structure allows for modifications that enhance the efficacy and selectivity of drugs aimed at treating conditions such as depression and anxiety .

Antidepressant Activity

- Research indicates that tert-butyl 4-(3-(aminomethyl)phenyl)piperazine-1-carboxylate may exhibit antidepressant-like effects by modulating neurotransmitter levels, particularly serotonin and norepinephrine. Studies have shown promising results in animal models, suggesting its potential as a lead compound for new antidepressants.

Anticancer Properties

- In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis, indicating its potential role as an adjunct therapy in cancer treatment.

Drug Formulation

Improved Solubility and Bioavailability

- The unique structure of this compound enhances the solubility and bioavailability of drug formulations. This characteristic is crucial for developing effective therapeutic agents with better absorption profiles .

Biochemical Research

Study of Receptor Interactions

- Researchers utilize this compound to investigate receptor interactions and signaling pathways, providing insights into the mechanisms of drug action. Its ability to bind selectively to various receptors makes it a valuable tool in pharmacological studies .

Material Science

Development of Novel Polymers

- In material science, this compound is employed in creating innovative polymers and materials. These advancements contribute to the development of drug delivery systems and smart materials that respond to environmental stimuli .

Diagnostic Applications

Role in Diagnostic Agents

- The compound can also be utilized in developing diagnostic agents, aiding in the detection of specific biological markers. This application is particularly relevant in medical tests where precise identification of biomarkers is crucial for diagnosis and treatment monitoring .

Case Studies and Research Findings

作用机制

The mechanism of action of tert-Butyl 4-(3-(aminomethyl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structure.

相似化合物的比较

Key Observations:

- Aminomethyl vs. Sulfonyl Groups: The aminomethyl group in the target compound allows nucleophilic reactions (e.g., amidation), whereas sulfonyl groups (Compound 24) improve binding to enzyme active sites via hydrogen bonding .

- Aromatic vs. Heterocyclic Substituents : Pyridinyl substituents (17a, 17b) enhance π-π stacking in receptor binding, critical for dopamine D2 affinity . Trifluoromethyl groups (A8) increase lipophilicity and metabolic resistance .

- Ring Modifications : Oxetane-containing derivatives (e.g., ) exhibit improved pharmacokinetics due to reduced steric hindrance and increased solubility.

生物活性

tert-Butyl 4-(3-(aminomethyl)phenyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Chemical Formula : C15H23N3O2

- Molecular Weight : 277.37 g/mol

- CAS Number : 889948-55-4

The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, it has been shown to exhibit:

- Anticancer Activity : The compound demonstrates cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.

- Neuropharmacological Effects : Its structure allows for interaction with neurotransmitter receptors, indicating potential applications in treating neurological disorders.

Anticancer Activity

A study evaluated the compound's efficacy against various human tumor cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) |

|---|---|

| Human Colon Adenocarcinoma (HT-29) | 10.5 |

| Human Gastric Carcinoma (GXF 251) | 12.3 |

| Human Lung Adenocarcinoma (LXFA 629) | 8.7 |

| Human Ovarian Adenocarcinoma (OVXF 899) | 9.4 |

These findings indicate that this compound possesses significant antiproliferative properties across multiple cancer types, with varying potency depending on the specific cell line.

Neuropharmacological Studies

In neuropharmacological assessments, the compound was tested for its ability to modulate neurotransmitter systems. It showed promising results in enhancing serotonin uptake inhibition, which is critical for developing antidepressant medications.

Case Studies and Research Findings

-

Cytotoxicity Against Cancer Cells :

In a comparative study involving derivatives of piperazine compounds, this compound exhibited superior cytotoxicity compared to other analogs. The study highlighted its mechanism involving apoptosis induction in cancer cells . -

Neurotransmitter Modulation :

A research article detailed the compound's interaction with serotonin receptors, demonstrating its potential as a therapeutic agent for mood disorders. The modulation of serotonin pathways could lead to novel treatments for depression and anxiety . -

Synthesis and Modification :

Recent studies focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications have led to compounds with improved selectivity and potency against targeted cancer cells .

常见问题

Basic Research Questions

What are the optimized synthetic routes for tert-butyl 4-(3-(aminomethyl)phenyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via multi-step functionalization of the piperazine core. Key steps include:

- Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to the piperazine nitrogen under anhydrous conditions (e.g., using Boc₂O in THF) .

- Aminomethylation : Coupling of 3-(aminomethyl)phenyl groups via nucleophilic substitution or reductive amination. For example, reacting Boc-protected piperazine with 3-(bromomethyl)aniline in DMF using NaH as a base .

- Critical factors : Solvent polarity (THF vs. EtOAc), temperature (0°C to 110°C), and stoichiometric ratios impact yields. Evidence shows a 72% yield at 0°C for 2 hours vs. 60% at room temperature due to reduced side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。